N-ethyl arachidonoyl amine N-ethyl arachidonoyl amine N-ethyl arachidonoyl amine is a fatty amide.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1797156
InChI: InChI=1S/C22H37NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3,(H,23,24)/b9-8-,12-11-,15-14-,18-17-
SMILES: CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC
Molecular Formula: C22H37NO
Molecular Weight: 331.5 g/mol

N-ethyl arachidonoyl amine

CAS No.:

Cat. No.: VC1797156

Molecular Formula: C22H37NO

Molecular Weight: 331.5 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl arachidonoyl amine -

Specification

Molecular Formula C22H37NO
Molecular Weight 331.5 g/mol
IUPAC Name (5Z,8Z,11Z,14Z)-N-ethylicosa-5,8,11,14-tetraenamide
Standard InChI InChI=1S/C22H37NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3,(H,23,24)/b9-8-,12-11-,15-14-,18-17-
Standard InChI Key DCUXLBLUWUQKFU-GKFVBPDJSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC
SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC

Introduction

Chemical Structure and Classification

Molecular Composition and Weight

N-ethyl arachidonoyl amine belongs to the class of compounds known as fatty acid amides. Its structure consists of arachidonic acid conjugated to an ethylamine group via an amide bond. The molecular weight of this compound is approximately 351.53 g/mol. The molecule contains a polyunsaturated fatty acid chain derived from arachidonic acid, which contains 20 carbon atoms with four double bonds in a specific configuration, connected to an ethylamine group.

Structural Relationships to Other Bioactive Lipids

N-ethyl arachidonoyl amine shares structural characteristics with several bioactive fatty acid amides, including N-arachidonoyl-ethanolamine (anandamide), an endogenous cannabinoid neurotransmitter. The primary structural difference lies in the ethyl substitution on the nitrogen atom, which distinguishes it from related compounds such as N-arachidonoyl-glycine (NAGly) . This structural variation potentially influences its biological activity and receptor interactions compared to other arachidonoyl derivatives.

Comparative Analysis with Related Compounds

The following table highlights the structural and functional relationships between N-ethyl arachidonoyl amine and similar bioactive compounds:

CompoundNitrogen SubstituentMolecular Weight (g/mol)Primary Biological Activities
N-ethyl arachidonoyl amineEthyl group~351.53Potential vascular and cellular signaling effects
N-arachidonoyl-glycineGlycine~361.5FAAH inhibition, analgesic properties
N-arachidonoyl-ethanolamine (Anandamide)Ethanolamide~347.5Endocannabinoid receptor activation
N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide2-hydroxypropyl361.6Under investigation

Physical and Chemical Properties

Physical Characteristics

N-ethyl arachidonoyl amine is typically an oily substance at room temperature, consistent with other fatty acid amides. Its hydrophobic nature derives from the long arachidonoyl chain, while the amide group provides some polar character. Based on structural similarities to related compounds, it likely has limited water solubility but dissolves readily in organic solvents such as ethanol, methanol, and chloroform .

Chemical Reactivity

The chemical reactivity of N-ethyl arachidonoyl amine centers primarily on:

  • The amide bond, which can undergo hydrolysis under acidic or basic conditions

  • The polyunsaturated fatty acid chain, which contains multiple carbon-carbon double bonds susceptible to oxidation

  • The nitrogen atom, which can participate in various substitution reactions

These reactive sites make the compound susceptible to metabolic transformations in biological systems, potentially influencing its half-life and activity in vivo.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of N-ethyl arachidonoyl amine can be accomplished through several established methods for amide formation. A common approach involves the reaction between activated arachidonic acid and ethylamine . The activation of arachidonic acid typically requires converting the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride, before reaction with the amine.

Specific Synthetic Routes

One specific synthetic pathway involves:

  • Activation of arachidonic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Reaction of the activated arachidonic acid with ethylamine

  • Purification of the resulting N-ethyl arachidonoyl amine through chromatographic techniques

Alternative approaches may include the Hofmann rearrangement, which could convert appropriate arachidonoyl amides to the desired compound .

Research Status and Future Directions

Current Research Landscape

Current research on N-ethyl arachidonoyl amine remains limited compared to more extensively studied endocannabinoids and related compounds. The available literature suggests interest in this compound primarily in the context of:

  • Structure-activity relationship studies examining the effects of nitrogen substituents on biological activity

  • Development of novel therapeutics targeting pain, inflammation, and neurological disorders

  • Understanding the broader endocannabinoid system and related signaling pathways

Analytical Methods for Detection and Quantification

Modern analytical techniques for studying N-ethyl arachidonoyl amine and related compounds typically involve:

  • Liquid chromatography-mass spectrometry (LC-MS)

  • Gas chromatography-mass spectrometry (GC-MS)

  • Nuclear magnetic resonance (NMR) spectroscopy

These techniques enable precise identification and quantification of the compound in biological samples and formulations, supporting both research and potential pharmaceutical applications.

Future Research Priorities

Future research directions for N-ethyl arachidonoyl amine might include:

  • Comprehensive receptor binding studies to elucidate its pharmacological profile

  • Investigation of potential endogenous production in mammalian systems

  • Exploration of therapeutic potential in pain management, neuroinflammation, and vascular regulation

  • Development of synthetic analogues with enhanced potency, selectivity, or pharmacokinetic properties

Computational Properties and Molecular Modeling

Predicted Molecular Properties

Based on its chemical structure and by comparison with related compounds like N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, N-ethyl arachidonoyl amine likely exhibits the following computational properties :

PropertyPredicted ValueSignificance
XLogP3~5-6Indicates high lipophilicity
Hydrogen Bond Donor Count1The amide N-H group
Hydrogen Bond Acceptor Count1The carbonyl oxygen
Rotatable Bond Count~15-16Contributes to conformational flexibility
Topological Polar Surface Area~40-50 ŲInfluences membrane permeability

Structure-Activity Relationships

Structure-activity relationship studies on arachidonoyl derivatives indicate that modifications to the nitrogen substituent significantly impact biological activity. The ethyl group in N-ethyl arachidonoyl amine likely influences:

These structural features make N-ethyl arachidonoyl amine an interesting compound for comparative studies with other fatty acid amides.

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